{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid
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Overview
Description
Preparation Methods
The synthesis of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves several steps. One common synthetic route includes the reaction of 4-acetylphenol with a suitable benzimidazole derivative under specific conditions to form the desired product. The reaction typically requires the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, followed by purification steps such as recrystallization or chromatography to isolate the final product .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction yield and selectivity .
Scientific Research Applications
{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of {2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by interacting with receptor proteins, leading to changes in cellular signaling pathways .
Comparison with Similar Compounds
{2-[(4-acetylphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid can be compared with other similar compounds, such as:
{2-[(4-hydroxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid: This compound has a hydroxyl group instead of an acetyl group, which may result in different chemical reactivity and biological activity.
{2-[(4-methoxyphenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.
{2-[(4-chlorophenoxy)methyl]-1H-benzimidazol-1-yl}acetic acid: The chloro group can enhance the compound’s stability and resistance to metabolic degradation
Properties
IUPAC Name |
2-[2-[(4-acetylphenoxy)methyl]benzimidazol-1-yl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)24-11-17-19-15-4-2-3-5-16(15)20(17)10-18(22)23/h2-9H,10-11H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFVCYRSHFWKQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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